![molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3](/img/structure/B2394640.png)
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, or “DFQ” for short, is an organic compound that has seen a surge in research and development in recent years. It is a synthetic organic compound that has been used in a variety of scientific and medical applications. DFQ has been used in the synthesis of a number of drugs, as well as in the development of new materials and technologies. In addition, DFQ is also used in laboratory experiments and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DFQ has been used in a variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In addition, DFQ has been used in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of DFQ is not fully understood. However, it is believed that DFQ acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that DFQ may act as a modulator of certain cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFQ are not well understood. However, studies have shown that DFQ can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, DFQ has been shown to modulate certain cellular processes, such as gene expression and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DFQ in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This makes it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, DFQ is not a very stable compound and is prone to degradation in the presence of light and heat. This limits its use in long-term laboratory experiments.
Direcciones Futuras
The potential future directions for the use of DFQ are numerous. One potential direction is the use of DFQ as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, in the development of new drugs and therapies. Another potential direction is the use of DFQ in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). Finally, DFQ could be used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
DFQ can be synthesized in a number of different ways. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl chloride with an aromatic compound in the presence of an aluminum chloride catalyst. This reaction produces a quinoline derivative, which can then be further reacted with a sulfonyl chloride to yield DFQ. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and the use of a palladium-catalyzed allylic substitution reaction.
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)
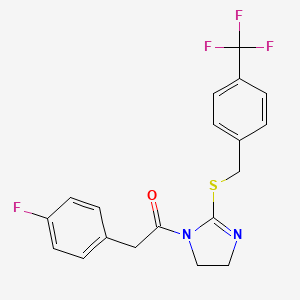
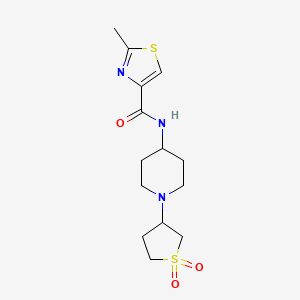
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
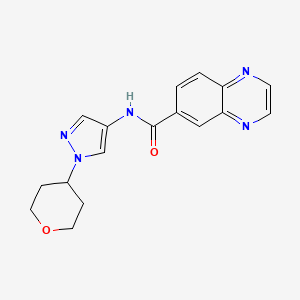
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
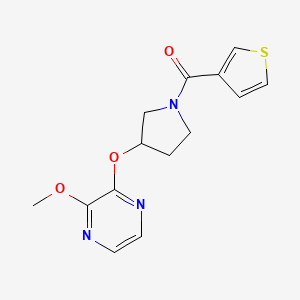
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)

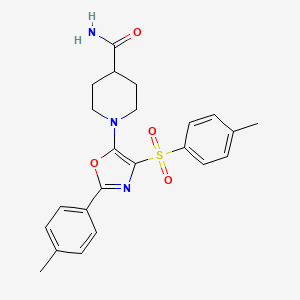

![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)